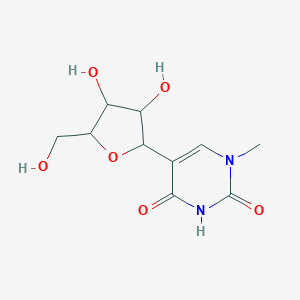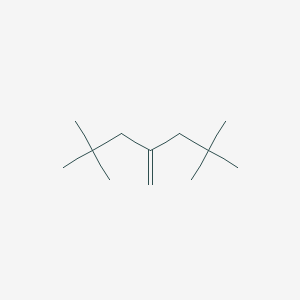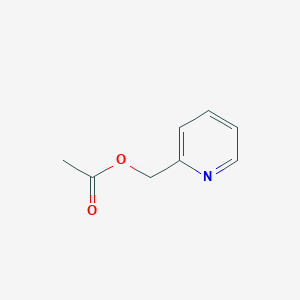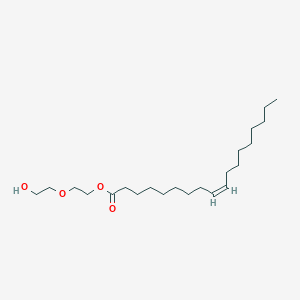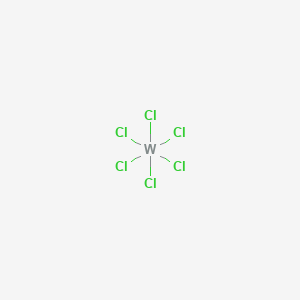
Tungsten hexachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten hexachloride is a tungsten coordination entity.
Applications De Recherche Scientifique
Organic Synthesis : Tungsten hexachloride has been employed for halo-de-hydroxylation and dihalo-de-oxo-bisubstitution reactions in organic chemistry. It facilitates the transformation of benzylic alcohols, benzaldehydes, acyloins, and epoxides into their chloride derivatives (Firouzabadi & Shiriny, 1996).
Polymerization Catalysis : It acts as an effective catalyst for the selective ring-opening polymerization of α-methylene cyclic ethers (Kim, Kim, & Gong, 1994).
Nanomaterial Synthesis : WCl6 is crucial in the solvothermal synthesis of tungsten oxide nanomaterials with varied shapes, such as nanorods, nanowires, and nanosheets (Choi, Jung, & Kim, 2005).
Optoelectronics : Tungsten oxide, derived from WCl6, is significant in optoelectronic applications, including photocatalysis, photothermal therapy, and surface-enhanced Raman spectroscopy (Cong, Geng, & Zhao, 2016).
Complex Formation : WCl6 reacts with salicylic acid to generate tungsten oxo complexes, important in the chemistry of tungsten(VI) salicylates (Kolesnichenko et al., 2001).
Plasma Facing Components : In the field of nuclear fusion, tungsten is considered for plasma facing components due to its resistance to erosion, with WCl6 playing a role in the preparation of such materials (Davis et al., 1998).
Electrochemical Analysis : The electrochemical behavior of WCl6 in acidic alkali chloroaluminates has been studied, which is important for determining oxide impurities in such systems (Schoebrechts, 1987).
Tungsten Oxide Polymorphs Synthesis : WCl6 is used to synthesize different polymorphs of tungsten trioxide (WO3), a semiconductor material with applications in electronics (Chacón et al., 2015).
Environmental and Health Studies : Studies on tungsten, including compounds like WCl6, focus on its environmental behavior, toxicity, and health implications (Koutsospyros et al., 2006).
Tritium Retention in Nuclear Fusion : Research on tungsten's retention of tritium, a critical aspect in nuclear fusion reactors, is influenced by studies on WCl6 (Causey et al., 1998).
Mécanisme D'action
Tungsten(VI) chloride, also known as Tungsten hexachloride or Hexachlorotungsten, is a highly reactive crystalline solid commonly used in the field of catalysis, perovskite solar cells, and light-emitting devices .
Target of Action
Tungsten(VI) chloride primarily targets molybdenum-dependent enzymes . It interferes with the absorption of molybdenum and increases its excretion with the urine . In these enzymes, tungsten is able to displace molybdenum .
Mode of Action
Tungsten(VI) chloride’s mode of action involves the displacement of molybdenum in molybdenum-dependent enzymes . This leads to an inhibition of the activities of enzymes such as xanthine dehydrogenase, sulfite oxidase, aldehyde oxidase, and nitrate reductase .
Biochemical Pathways
The displacement of molybdenum by tungsten in enzymes results in increased sensitivity to sulfite and disturbances in the sulfur and xanthine metabolism . This then leads to high xanthine and low cystine and uric acid concentrations in plasma and urine .
Pharmacokinetics
It is known that the compound is highly reactive and can be corrosive . It is also known to be air and moisture sensitive .
Action Environment
Tungsten(VI) chloride is sensitive to environmental factors. It is air and moisture sensitive , and its reactivity can be influenced by these factors. It is soluble in nonpolar solvents but reacts with alcohols and water .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Tungsten(VI) chloride is known to interact with various enzymes and proteins. In molybdenum-dependent enzymes, Tungsten(VI) chloride is able to displace molybdenum and thus leads to an inhibition of the activities of the xanthine dehydrogenase, sulfite oxidase, aldehyde oxidase, and nitrate reductase .
Cellular Effects
It is known to be highly reactive and can have strong oxidizing effects . This suggests that it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Tungsten(VI) chloride involves its interaction with molybdenum-dependent enzymes. By displacing molybdenum, Tungsten(VI) chloride inhibits the activities of these enzymes, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known to be a highly reactive and corrosive substance . This suggests that it could potentially have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Tungsten(VI) chloride in animal models. One study has reported that tungsten compounds, including Tungsten(VI) chloride, caused a reduction in body weights in the lowest dose group .
Metabolic Pathways
Tungsten(VI) chloride is involved in the metabolic pathways of molybdenum-dependent enzymes. By displacing molybdenum, it inhibits the activities of these enzymes, potentially affecting metabolic flux or metabolite levels .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Tungsten hexachloride can be achieved through the reaction of Tungsten metal with Chlorine gas.", "Starting Materials": ["Tungsten metal", "Chlorine gas"], "Reaction": [ "Tungsten metal is placed in a reaction vessel.", "Chlorine gas is introduced to the reaction vessel and the temperature is raised to 250-300°C.", "The reaction proceeds to form Tungsten hexachloride (WCl6).", "The Tungsten hexachloride is then purified through sublimation at a temperature of 185°C and a pressure of 10-4 torr." ] } | |
Numéro CAS |
13283-01-7 |
Formule moléculaire |
Cl6W-6 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
tungsten;hexachloride |
InChI |
InChI=1S/6ClH.W/h6*1H;/p-6 |
Clé InChI |
XHYHOBJDYHRWHO-UHFFFAOYSA-H |
SMILES |
Cl[W](Cl)(Cl)(Cl)(Cl)Cl |
SMILES canonique |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[W] |
| 13283-01-7 | |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Q1: What is Tungsten Hexachloride (WCl6)?
A1: this compound (WCl6) is a dark violet to blue-black crystalline solid at room temperature. It is a highly reactive compound that hydrolyzes readily in air. WCl6 is a versatile reagent used in various chemical transformations, particularly in organic synthesis and materials science.
Q2: What is the molecular formula, weight, and spectroscopic data of WCl6?
A2: * Molecular Formula: WCl6 * Molecular Weight: 396.56 g/mol* Spectroscopic Data: The infrared spectrum of [(H5C6)4As][WCl6] exhibits two WCl6 stretching vibrations, indicating a distortion from regular octahedral symmetry. []
Q3: How does WCl6 interact with organic compounds?
A3: WCl6 is a strong Lewis acid and readily forms complexes with various organic molecules. For instance, it reacts with 2,2-dimethylpropylidynephosphane in POCl3, leading to the oxidation of phosphorus and the formation of 2,2,5,5-tetramethylhex-3-yne. This alkyne then coordinates to tungsten tetrachloride, forming the complex [(Cl3PO)WCl4(H9C4CCC4H9)]. []
Q4: Can you provide examples of WCl6's catalytic activity in organic synthesis?
A4: WCl6 demonstrates impressive catalytic activity in a range of organic reactions:
Q5: How does the structure of WCl6 relate to its catalytic activity?
A5: WCl6's ability to act as a Lewis acid and form complexes with organic substrates stems from its electron-deficient tungsten center. This characteristic is crucial for its activity in reactions like olefin metathesis, where it coordinates to the double bond, facilitating the rearrangement of substituents.
Q6: Is WCl6 used in polymerization reactions?
A6: Yes, WCl6 is a well-known catalyst for ring-opening metathesis polymerization (ROMP).
Q7: How does WCl6 perform in the preparation of tungsten carbide?
A7: WCl6 serves as a precursor in the plasma synthesis of nanosized tungsten carbide powder. The process involves controlling plasma torch power and reactant gas ratios to influence product composition and grain size. Subsequent heating in a hydrogen atmosphere yields fully carburized WC powder with particle sizes below 100 nm. []
Q8: Can WCl6 be used to synthesize other tungsten compounds?
A8: Absolutely. WCl6 acts as a starting material for synthesizing various tungsten compounds:
Q9: Are there any studies on the electrochemical properties of WCl6?
A9: Yes, electrochemical studies have been conducted on WCl6. For example, in acidic sodium chloroaluminate melts, WCl6 undergoes multiple reduction steps. The initial reduction step is influenced by oxide impurities, which react with WCl6 to form tungsten oxide tetrachloride (WOCl4). []
Q10: What about the stability of WCl6?
A10: WCl6 is highly reactive and moisture-sensitive, readily undergoing hydrolysis in air. It requires handling in inert atmospheres and storage under anhydrous conditions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


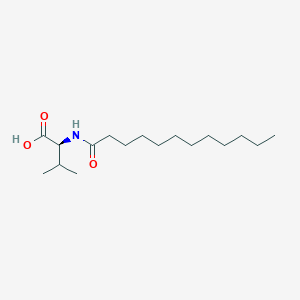
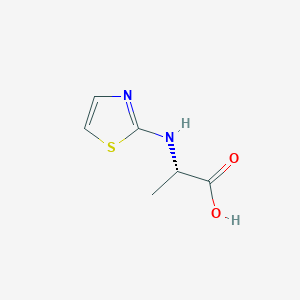
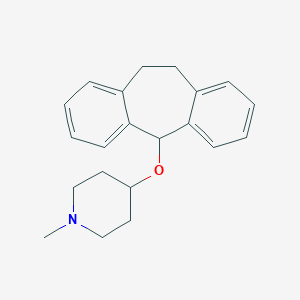


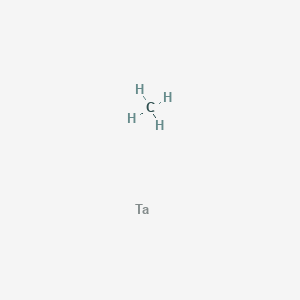
![4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B86826.png)


